molecular formula C7H8BrNO B2537087 5-bromo-1,6-dimethylpyridin-2(1H)-one CAS No. 889865-54-7

5-bromo-1,6-dimethylpyridin-2(1H)-one

Cat. No.: B2537087
CAS No.: 889865-54-7
M. Wt: 202.051
InChI Key: ZTEAINHRFDYRQT-UHFFFAOYSA-N
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Description

5-bromo-1,6-dimethylpyridin-2(1H)-one is a brominated derivative of pyridinone, a heterocyclic compound. Pyridinones are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1,6-dimethylpyridin-2(1H)-one typically involves the bromination of 1,6-dimethylpyridin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods would likely involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The reaction conditions would be optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: Reduction reactions could lead to the removal of the bromine atom, yielding 1,6-dimethylpyridin-2(1H)-one.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: 1,6-dimethylpyridin-2(1H)-one.

    Substitution: Various substituted pyridinones depending on the nucleophile used.

Scientific Research Applications

5-bromo-1,6-dimethylpyridin-2(1H)-one may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible pharmaceutical applications due to its structural similarity to bioactive compounds.

    Industry: Use in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The bromine atom could play a role in enhancing the compound’s reactivity or binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1,6-dimethylpyridin-2(1H)-one: The non-brominated parent compound.

    5-chloro-1,6-dimethylpyridin-2(1H)-one: A chlorinated analogue.

    5-fluoro-1,6-dimethylpyridin-2(1H)-one: A fluorinated analogue.

Uniqueness

5-bromo-1,6-dimethylpyridin-2(1H)-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its non-brominated or differently halogenated analogues.

Properties

IUPAC Name

5-bromo-1,6-dimethylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-6(8)3-4-7(10)9(5)2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEAINHRFDYRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=O)N1C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889865-54-7
Record name 5-bromo-1,6-dimethyl-1,2-dihydropyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-6-methylpyridin-2(1H)-one (164 mg, 0.872 mmol) and iodomethane (0.065 mL, 1.047 mmol) in DMSO (3 mL) was added K2CO3 (145 mg, 1.047 mmol). The mixture was stirred at 60° C. overnight, filtered, and purified via preparative HPLC, eluting with a gradient of 20-70% ACN (containing 0.035% TFA) in H2O (containing 0.05% TFA) to give the title compound.
Quantity
164 mg
Type
reactant
Reaction Step One
Quantity
0.065 mL
Type
reactant
Reaction Step One
Name
Quantity
145 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

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